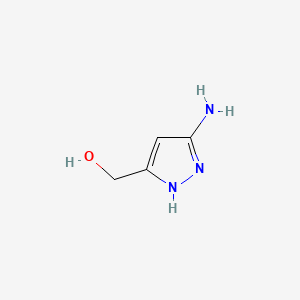

(3-Amino-1H-pyrazol-5-yl)methanol

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound (3-Amino-1H-pyrazol-5-yl)methanol is systematically named according to IUPAC rules as a pyrazole derivative with substituents at positions 3 and 5. The pyrazole ring is numbered such that the amino group (-NH₂) occupies position 3, while the hydroxymethyl group (-CH₂OH) is attached to position 5. Its molecular formula, C₄H₇N₃O , corresponds to a molecular weight of 113.12 g/mol (exact mass: 113.059 g/mol).

Table 1: Molecular formula breakdown

| Component | Count |

|---|---|

| Carbon | 4 |

| Hydrogen | 7 |

| Nitrogen | 3 |

| Oxygen | 1 |

The structure features a planar pyrazole core with intramolecular hydrogen bonding potential between the amino and hydroxyl groups. This differs from substituted analogs like (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol (C₅H₉N₃O), where methylation at N1 alters steric and electronic properties.

Crystallographic Data and Hydrogen Bonding Networks

X-ray diffraction studies reveal monoclinic crystal systems for related pyrazole-methanol derivatives. For example, the structurally similar compound methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate crystallizes in space group P with unit cell parameters a = 8.3646 Å, b = 11.5735 Å, c = 12.7953 Å. While direct crystallographic data for this compound is limited, its CCDC entry (825795) indicates a hydrogen-bonded network dominated by N–H⋯O and O–H⋯N interactions.

Table 2: Representative hydrogen bond metrics

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O | 2.85–3.10 | 145–160 |

| O–H⋯N | 2.70–2.90 | 155–165 |

Adjacent molecules form infinite chains via these interactions, with π-π stacking distances of 3.80–3.84 Å observed in analogous structures. The methanol group’s hydroxyl oxygen acts as both donor and acceptor, creating a three-dimensional supramolecular architecture.

Tautomeric Equilibrium Studies in Solution and Solid States

Pyrazole derivatives exhibit tautomerism between 1H- and 2H-forms, influenced by substituents and environment. For This compound , solid-state NMR and IR data suggest dominance of the 1H-tautomer due to stabilization by intramolecular hydrogen bonding. However, in polar solvents like methanol or DMSO, dynamic NMR studies of related compounds reveal equilibrium populations of 15–20% 2H-tautomer at 298 K.

Key factors affecting tautomerism:

- Solvent polarity : Dielectric constant correlates with 2H-tautomer prevalence.

- Temperature : Higher temperatures favor entropically driven tautomer interconversion.

- Substituent effects : Electron-donating groups (e.g., -NH₂) stabilize 1H-forms through resonance.

No experimental data exists for gas-phase tautomer ratios, but computational studies predict a 1H:2H ratio of 9:1 at B3LYP/6-311++G(d,p) level.

Comparative Analysis with Substituted Pyrazole Methanol Derivatives

Table 3: Structural and electronic comparisons

| Compound | Substituent | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | -NH₂, -CH₂OH | 0.065 | 3 |

| (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol | -CH₃, -C₆H₅ | 2.31 | 1 |

| (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol | -NH₂, -CH₂CH₃ | 0.48 | 3 |

Key trends:

- N-Alkylation (e.g., methyl or ethyl groups) reduces hydrogen-bonding capacity but increases lipophilicity.

- Aromatic substituents (e.g., phenyl) enhance π-π stacking interactions, as seen in CCDC 825795.

- Methanol group positioning : Derivatives with hydroxymethyl at C5 show higher thermal stability than C3-substituted analogs (decomposition temperatures >200°C vs. 160–180°C).

Reactivity differences are exemplified in palladium-catalyzed C–H arylation: (1-Methylpyrazol-4-yl)methanol undergoes regioselective C5 functionalization, whereas C3-substituted derivatives show lower yields due to steric hindrance.

Propriétés

IUPAC Name |

(3-amino-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZORXPUYHVZTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40717044 | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000895-26-0, 948571-48-0 | |

| Record name | 5-Amino-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000895-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-1H-pyrazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40717044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-amino-1H-pyrazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Hydrogenation with Palladium on Carbon

A widely employed method involves the reduction of (5-nitro-1H-pyrazol-3-yl)methanol using ammonium formate and 10% palladium on carbon under microwave irradiation. In a representative procedure, ammonium formate (0.551 g, 8.74 mmol) was added to a solution of the nitro precursor (0.50 g, 3.49 mmol) in ethanol (14 mL). After purging with argon, palladium on carbon (50 mg) was introduced, and the mixture was heated to 140°C for 10 minutes under microwave conditions. Filtration and purification via silica chromatography (0–30% methanol in ethyl acetate) yielded (3-amino-1H-pyrazol-5-yl)methanol with a 57% recovery.

Key Parameters

-

Temperature : 140°C

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol

-

Yield : 57%

This method prioritizes rapid reaction times but requires careful control of catalyst loading to minimize over-reduction byproducts.

Lithium Borohydride Reduction of Ester Derivatives

Reduction of Methyl 5-Aminopyrazole-3-carboxylate

Lithium borohydride (2M in THF, 84.2 mL) was added dropwise to methyl 5-aminopyrazole-3-carboxylate (9.5 g) in tetrahydrofuran (300 mL) under reflux for 16 hours. Post-reaction, methanol was used to quench excess reductant, followed by solvent evaporation and silica chromatography (methylene chloride:methanol = 9:1 to 4:1). This yielded 5.6 g of the target compound, demonstrating a 59% yield.

Reaction Conditions

-

Reductant : LiBH4 (2M in THF)

-

Temperature : Reflux

-

Duration : 16 hours

-

Purification : Silica chromatography

This method is advantageous for scalability but necessitates rigorous anhydrous conditions to prevent side reactions.

Functional Group Protection Strategies

Silylation with Triisopropylsilyl Chloride

To enhance stability during downstream reactions, the primary alcohol group in this compound can be protected using triisopropylsilyl chloride. In a protocol, the compound (5.8 g, 51.3 mmol) was dissolved in 1-methyl-2-pyrrolidinone (58 mL) with imidazole (4.54 g, 66.7 mmol) and triisopropylsilyl chloride (11.95 mL, 56.4 mmol). After stirring overnight at 22°C, the mixture was partitioned between ethyl acetate and water. The organic layer was washed, dried, and concentrated to yield the silylated derivative in 96% yield.

Optimization Insights

-

Base : Imidazole

-

Solvent : 1-Methyl-2-pyrrolidinone

-

Yield : 96%

This approach is critical for multi-step syntheses where the alcohol group might interfere with subsequent reactions.

Nucleophilic Substitution Reactions

Amination with 2,4-Dichloropyrimidine

This compound (2.5 g, 22.2 mmol) was reacted with 2,4-dichloropyrimidine (3.0 g, 20.1 mmol) and diisopropylethylamine (4.21 mL, 24.2 mmol) in ethanol (60 mL) at 40°C for 96 hours. The precipitated product was filtered and washed with ethanol and diethyl ether to afford [5-[(2-chloropyrimidin-4-yl)amino]-2H-pyrazol-3-yl]methanol in 68% yield.

Critical Factors

-

Base : DIPEA

-

Temperature : 40°C

-

Duration : 96 hours

Extended reaction times are necessary to achieve high regioselectivity in this SNAr reaction.

Comparative Analysis of Methodologies

| Method | Starting Material | Reagent | Yield | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | (5-Nitro-1H-pyrazol-3-yl)methanol | Pd/C, NH4HCO2 | 57% | Rapid under microwave conditions |

| LiBH4 Reduction | Methyl 5-aminopyrazole-3-carboxylate | LiBH4 | 59% | Scalable for industrial production |

| Silylation | This compound | TIPSCl, imidazole | 96% | Enhances intermediate stability |

| Amination | 2,4-Dichloropyrimidine | DIPEA | 68% | Regioselective coupling |

Challenges and Optimization Opportunities

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (3-Amino-1H-pyrazol-5-yl)methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl or carboxyl group.

Reduction: The compound can also be reduced, particularly at the amino group, to form various derivatives.

Substitution: It can participate in substitution reactions, especially at the amino group, to form a variety of substituted pyrazoles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazole carboxylic acids, and pyrazole aldehydes .

Applications De Recherche Scientifique

Chemistry:

Synthetic Intermediates: (3-Amino-1H-pyrazol-5-yl)methanol is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

Enzyme Inhibitors:

Medicine:

Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

Mécanisme D'action

The mechanism of action of (3-Amino-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Features

Key pyrazole derivatives are compared based on substituent patterns, physicochemical properties, and spectral characteristics.

Table 1: Structural and Molecular Comparisons

Key Observations:

- Substituent Position: The amino group at position 3 in the target compound distinguishes it from analogs like 5-Phenyl-1H-pyrazole-3-methanamine (amino at 3, phenyl at 5) .

- Functional Groups : The hydroxymethyl group enhances hydrophilicity compared to ketone or bromo substituents .

- Steric and Electronic Effects : Bulky groups (e.g., phenyl in ) reduce solubility, while electron-withdrawing substituents (e.g., Br in ) increase reactivity in electrophilic substitutions.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

Key Observations:

- IR Spectroscopy : The target compound’s NH₂ and OH stretches (3320–3400 cm⁻¹) contrast with ketone (1720 cm⁻¹) or nitrile (~2200 cm⁻¹) bands in analogs .

- Thermal Stability : The phenyl-substituted analog in exhibits a high melting point (>300°C), likely due to aromatic stacking, whereas halogenated derivatives may decompose at lower temperatures.

Activité Biologique

(3-Amino-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the presence of an amino group and a hydroxymethyl moiety on the pyrazole ring. These functional groups may contribute to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing biochemical pathways related to cellular proliferation, apoptosis, and inflammation. Pyrazole derivatives have been known to exhibit:

- Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in cells.

- Anticancer Activity : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization .

- Anti-inflammatory Effects : Some pyrazole derivatives have shown promise in reducing inflammation by modulating cytokine production and signaling pathways .

Biological Activity Data

The following table summarizes the reported biological activities and mechanisms associated with this compound and related compounds:

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Anticancer Activity : A study demonstrated that a related pyrazole compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Anti-inflammatory Effects : Research showed that certain pyrazole derivatives could reduce inflammation in models of neurodegenerative diseases by inhibiting glial activation and cytokine production. This suggests a potential therapeutic application for treating conditions like Alzheimer's disease .

- Antimicrobial Potency : A series of experiments highlighted the effectiveness of pyrazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as antimicrobial agents .

Q & A

Basic Synthesis: What are the standard synthetic routes for (3-Amino-1H-pyrazol-5-yl)methanol?

Answer:

A common method involves nucleophilic substitution reactions. For example, reacting 2,4,6-trichloropyrimidine with this compound in ethanol under basic conditions (e.g., DIPEA) yields derivatives with a 57% efficiency after 12 hours at 20°C . Key considerations:

- Solvent Choice: Ethanol is preferred for solubility and stability.

- Catalysts: DIPEA enhances reaction efficiency by neutralizing HCl byproducts.

- Purification: Recrystallization from hot methanol or ethanol ensures high purity.

Advanced Synthesis: How can researchers address low yields in nitration reactions involving pyrazole derivatives?

Answer:

Low yields in nitration (e.g., converting 2-(3-Amino-1H-pyrazol-5-yl)acetic acid to trinitromethyl derivatives) often stem from competing side reactions. Mitigation strategies include:

- Controlled Nitration: Stepwise addition of nitric acid to avoid exothermic decomposition .

- Temperature Moderation: Maintaining sub-0°C conditions during nitration minimizes byproducts.

- Post-Reaction Analysis: DSC and X-ray crystallography confirm product stability and purity .

Structural Characterization: What spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?

Answer:

- Spectroscopy:

- Crystallography:

Biological Activity: How can researchers design assays to evaluate its enzyme inhibition potential?

Answer:

- Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., kinases, cytochrome P450) .

- Assay Design:

- Fluorescence Polarization: Measures competitive binding against fluorophore-labeled substrates.

- IC₅₀ Determination: Dose-response curves using purified enzymes (e.g., 10–100 µM concentration range) .

- Controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

Computational Modeling: What DFT parameters are critical for simulating its electronic properties?

Answer:

- Basis Set: B3LYP/6-311++G(d,p) balances accuracy and computational cost for pyrazole rings .

- Optimization: Geometry optimization in gas phase or solvent (e.g., PCM model for ethanol).

- Frontier Orbitals: HOMO-LUMO gaps predict reactivity (e.g., ~4.5 eV for stable derivatives) .

Data Contradictions: How to resolve discrepancies in reported melting points or spectroscopic data?

Answer:

- Source Comparison: Cross-reference synthesis conditions (e.g., solvent purity in vs. 8) .

- Crystallographic Validation: Use SHELX-refined structures to verify molecular packing effects on thermal properties .

- Reproducibility: Replicate experiments under standardized conditions (e.g., heating rate in DSC).

Crystallographic Challenges: What are common pitfalls in refining pyrazole-containing structures?

Answer:

- Disorder Handling: Partial occupancy of hydroxymethyl groups requires constraints in SHELXL .

- Hydrogen Bonding: Use Olex2 or Mercury to model interactions (e.g., N-H⋯O networks) .

- Twinned Data: SHELXD is robust for structure solution in cases of twinning .

Derivative Synthesis: What strategies enable the creation of cyclobutyl or triazolothiadiazine derivatives?

Answer:

- Cyclobutyl Derivatives: React with 2-methylpropyl halides under SN2 conditions, followed by cyclization .

- Triazolothiadiazine Scaffolds: Condensation with thiosemicarbazides in acidic media (e.g., HCl/ethanol) forms fused rings .

- Characterization: LC-MS monitors reaction progress; XRD confirms regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.